molecular formula C19H24O4 B569289 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid CAS No. 949596-03-6

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid

Cat. No.: B569289
CAS No.: 949596-03-6
M. Wt: 321.428
InChI Key: BTTRWQMCLAXICU-PFHXICHOSA-N
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Description

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is a synthetic derivative of tetrahydrocannabinol (THC), the primary psychoactive compound found in the Cannabis sativa plant. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of THC and its metabolites in biological samples .

Preparation Methods

The synthesis of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid typically involves the following steps:

    Starting Material: The synthesis begins with Δ9-Tetrahydrocannabinol.

    Oxidation: The Δ9-Tetrahydrocannabinol is oxidized to form 11-Hydroxy-Δ9-Tetrahydrocannabinol.

    Carboxylation: The 11-Hydroxy-Δ9-Tetrahydrocannabinol is further oxidized to form 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid.

Chemical Reactions Analysis

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid involves its role as a metabolite of THC. It is formed in the body through the oxidation of 11-Hydroxy-Δ9-Tetrahydrocannabinol by liver enzymes. This compound is then further metabolized by conjugation with glucuronide, forming a water-soluble congener that can be easily excreted by the body .

Comparison with Similar Compounds

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is similar to other THC metabolites, such as:

These compounds share similar metabolic pathways but differ in their chemical structures and biological activities, making this compound unique in its specific applications and properties.

Properties

CAS No.

949596-03-6

Molecular Formula

C19H24O4

Molecular Weight

321.428

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1/i1D3,4D2

InChI Key

BTTRWQMCLAXICU-PFHXICHOSA-N

SMILES

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O

Synonyms

(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid;  _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid

Origin of Product

United States

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